2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
Brand Name: Vulcanchem
CAS No.: 307547-35-9
VCID: VC4295955
InChI: InChI=1S/C19H16O5/c1-11-16(23-12(2)19(21)22)9-8-14-15(10-17(20)24-18(11)14)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,21,22)
SMILES: CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C(=O)O
Molecular Formula: C19H16O5
Molecular Weight: 324.332

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid

CAS No.: 307547-35-9

Cat. No.: VC4295955

Molecular Formula: C19H16O5

Molecular Weight: 324.332

* For research use only. Not for human or veterinary use.

2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid - 307547-35-9

Specification

CAS No. 307547-35-9
Molecular Formula C19H16O5
Molecular Weight 324.332
IUPAC Name 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxypropanoic acid
Standard InChI InChI=1S/C19H16O5/c1-11-16(23-12(2)19(21)22)9-8-14-15(10-17(20)24-18(11)14)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,21,22)
Standard InChI Key UJGVKTUGTHSXJA-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-[(8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid belongs to the coumarin family, featuring a 2H-chromen-2-one scaffold substituted at positions 4, 7, and 8. The IUPAC name systematically describes its structure:

  • Position 8: Methyl group (-CH₃)

  • Position 4: Phenyl ring (-C₆H₅)

  • Position 7: Propanoic acid moiety linked via an ether oxygen (-O-CH(CH₃)-COOH)

The molecular formula is C₁₉H₁₆O₅, with a molar mass of 324.33 g/mol . X-ray crystallography data, though unavailable for this specific compound, can be inferred from related coumarin structures, which typically exhibit planar chromene rings with substituents influencing electronic distribution and intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₆O₅
Molecular Weight324.33 g/mol
CAS Registry Number307547-35-9
Solubility (Predicted)Low in water; moderate in DMSO

Synthesis and Derivatives

Synthetic Pathways

The synthesis typically involves multi-step functionalization of 7-hydroxycoumarin precursors. A plausible route includes:

  • Etherification: Reaction of 7-hydroxy-8-methyl-4-phenylcoumarin with methyl 2-bromopropanoate under basic conditions to introduce the propanoate group.

  • Hydrolysis: Saponification of the ester to yield the free propanoic acid.

Alternative methods may employ Ullmann coupling or Mitsunobu reactions for oxygen-alkylation steps, though these remain speculative without explicit experimental details .

Structural Analogues

Modifications to the core structure have been explored to enhance bioavailability or activity:

  • Ethyl Ester Derivative: Ethyl 2-[(8-methyl-2-oxo-4-phenylchromen-7-yloxy)]propanoate (CAS No. 307546-45-8) serves as a prodrug with improved membrane permeability .

  • Acetylated Derivatives: Substituents at the 3-position of the chromene ring, as seen in 8-methyl-2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl acetate (CAS No. VC16368237), demonstrate altered pharmacokinetic profiles.

Biological Activities and Mechanisms

Antioxidant Properties

The compound’s phenolic ether and conjugated chromene system enable radical scavenging. In vitro assays using DPPH and ABTS models suggest moderate antioxidant activity (IC₅₀ ~50–100 μM), comparable to resveratrol. The mechanism likely involves hydrogen atom transfer (HAT) from the phenolic oxygen to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

Preliminary studies indicate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways in macrophage models. At 10 μM concentration, it reduces LPS-induced TNF-α production by ~40%. Structural similarities to known COX-2 inhibitors (e.g., celecoxib) suggest competitive binding at the enzyme’s active site .

ActivityModel SystemKey FindingSource
AntioxidantDPPH assayIC₅₀ = 78 μM
Anti-inflammatoryRAW 264.7 macrophages40% TNF-α reduction at 10 μM
Cytotoxicity (MCF-7)Breast cancer cellsIC₅₀ = 25 μM; caspase-3 activation

Pharmacological Applications and Future Directions

Drug Delivery Optimization

The compound’s low aqueous solubility poses formulation challenges. Strategies under exploration include:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance tumor targeting.

  • Prodrug Design: Ethyl ester analogues with increased logP values for improved blood-brain barrier penetration .

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